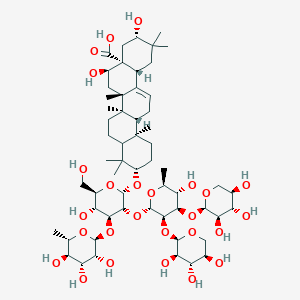
Abamun
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abamun is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in a variety of laboratory experiments. In
Mecanismo De Acción
The mechanism of action of Abamun is complex and not fully understood. However, it is known that this compound interacts with proteins in a way that disrupts their function. This disruption can lead to a variety of biochemical and physiological effects, which we will explore in more detail below.
Efectos Bioquímicos Y Fisiológicos
Abamun has been shown to have a number of biochemical and physiological effects. These effects can vary depending on the specific application for which Abamun is being used. Some of the most common effects include changes in protein expression, alterations in cell signaling pathways, and modifications to cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the biggest advantages of using Abamun in lab experiments is its high specificity. This compound has been shown to interact with specific proteins in a highly targeted way, which can make it easier for researchers to study the effects of these interactions. However, there are also limitations to the use of Abamun in lab experiments. For example, this compound can be difficult to synthesize and may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research on Abamun. Some of the most promising areas of study include the development of new synthesis methods, the exploration of new applications for this compound, and the investigation of its potential as a therapeutic agent. Overall, Abamun is a fascinating compound with many potential applications in scientific research. As our understanding of its properties and mechanisms of action continues to grow, we are likely to see even more exciting developments in this field in the years to come.
Métodos De Síntesis
The synthesis of Abamun is a complex process that requires specialized knowledge and equipment. The compound is typically synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The exact synthesis method used may vary depending on the specific application for which Abamun is being used.
Aplicaciones Científicas De Investigación
Abamun has a wide range of potential scientific research applications. One of the most promising areas of research involves the use of Abamun as a tool for studying protein-protein interactions. This compound has been shown to be highly effective at disrupting these interactions, which can help researchers to better understand the mechanisms behind various cellular processes.
Propiedades
Número CAS |
152918-20-2 |
|---|---|
Nombre del producto |
Abamun |
Fórmula molecular |
C18H21N7O4 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-[6-[(3-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 |
Clave InChI |
YCLVIQWVMXAGIF-MOROJQBDSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N)O)O |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N)O)O |
SMILES canónico |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N)O)O |
Sinónimos |
ABAMUN N(6)-(4-aminobenzyl)adenosine-5'-N-methyluronamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)
![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
